6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL-
CAS No.: 5778-88-1
Cat. No.: VC15950521
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5778-88-1 |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 4-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
| Standard InChI | InChI=1S/C15H18N2/c1-10-6-5-8-12-14(16)11-7-3-2-4-9-13(11)17-15(10)12/h5-6,8H,2-4,7,9H2,1H3,(H2,16,17) |
| Standard InChI Key | MEECPPYNNCTQCU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound belongs to the tetrahydrocycloheptaquinoline family, combining a bicyclic quinoline core with a seven-membered cycloheptane ring. Key structural features include:
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Fused ring system: A quinoline moiety (positions 1–4 and 6–9) fused to a cycloheptane ring (positions 5–11) .
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Saturation: Hydrogenation at C7–C10 reduces aromaticity, conferring conformational flexibility .
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Substituents:
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₈N₂ | |
| Molecular weight | 226.32 g/mol | |
| Topological polar SA | 38.9 Ų | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 2 | |
| XLogP3 | 3.6 |
Spectroscopic Identification
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¹H NMR: Signals at δ 1.6–2.8 ppm (8H, cycloheptane CH₂), δ 5.3 ppm (NH₂), and δ 7.2–7.6 ppm (aromatic protons) .
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IR: Stretching vibrations at 3420–3305 cm⁻¹ (NH₂) and 1645 cm⁻¹ (C=N) .
Synthetic Methodologies
Route 1: Cyclocondensation Approach
A CrCl₂-catalyzed dehydrogenative coupling forms the quinoline core:
Route 2: Chloride Intermediate Functionalization
Derivative Synthesis
The C11 amino group enables further functionalization:
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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Lipophilicity: XLogP3 = 3.6 suggests moderate membrane permeability .
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Polar surface area: 38.9 Ų indicates potential blood-brain barrier penetration .
Metabolic Stability
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Cytochrome P450 interactions: Predicted low affinity for CYP3A4 (analog studies) .
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Glucuronidation susceptibility: High at the amino group.
Biological Activities and Mechanisms
Table 3: Cytotoxicity Data for Structural Analogs
| Compound | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Source |
|---|---|---|---|
| Tetrahydroquinoline | 2.1 | 3.8 | |
| Quinoxaline derivative | 1.9 | 4.2 |
Antimicrobial Activity
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Building block: For kinase inhibitors and DNA-targeting agents .
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Prodrug synthesis: Amino group facilitates conjugate formation with PEG or peptides.
Material Science
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